molecular formula C21H16N2O2 B5702922 4-(benzyloxy)-N-(2-cyanophenyl)benzamide

4-(benzyloxy)-N-(2-cyanophenyl)benzamide

Cat. No. B5702922
M. Wt: 328.4 g/mol
InChI Key: IFJLDGVORUYGFN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(2-cyanophenyl)benzamide, also known as BNCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNCB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a cancer drug, and a treatment for Alzheimer's disease. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Mechanism of Action

4-(benzyloxy)-N-(2-cyanophenyl)benzamide exerts its biological effects by inhibiting the activity of specific enzymes and proteins. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and DNA fragmentation. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions, preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide reduces the production of prostaglandins and other inflammatory mediators, leading to a decrease in inflammation. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide induces apoptosis in cancer cells by activating the caspase cascade, leading to the destruction of cancer cells. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide inhibits the aggregation of amyloid-beta peptides, leading to a decrease in their toxicity and potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-N-(2-cyanophenyl)benzamide has several advantages for lab experiments, including its stability, solubility, and availability. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide is stable under various conditions, making it suitable for long-term storage and handling. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide is soluble in various solvents, making it easy to dissolve and prepare for experiments. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide is also commercially available, making it accessible to researchers. However, 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has some limitations, including its potential toxicity and limited pharmacokinetic data. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been found to be toxic to some cell types at high concentrations, limiting its use in certain experiments. Additionally, there is limited information on the pharmacokinetics of 4-(benzyloxy)-N-(2-cyanophenyl)benzamide, including its absorption, distribution, metabolism, and excretion.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-(2-cyanophenyl)benzamide, including its optimization as a drug candidate, its use in combination therapy, and its application in other disease models. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has shown promising results as an anti-inflammatory agent, a cancer drug, and a treatment for Alzheimer's disease. Further optimization of 4-(benzyloxy)-N-(2-cyanophenyl)benzamide could lead to the development of more potent and selective drugs. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, 4-(benzyloxy)-N-(2-cyanophenyl)benzamide could be tested in other disease models, such as cardiovascular disease and diabetes, to explore its potential therapeutic applications.
Conclusion
In conclusion, 4-(benzyloxy)-N-(2-cyanophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. 4-(benzyloxy)-N-(2-cyanophenyl)benzamide has shown promising results as an anti-inflammatory agent, a cancer drug, and a treatment for Alzheimer's disease. Further optimization of 4-(benzyloxy)-N-(2-cyanophenyl)benzamide and exploration of its potential therapeutic applications could lead to the development of new drugs for various diseases.

Synthesis Methods

4-(benzyloxy)-N-(2-cyanophenyl)benzamide can be synthesized using different methods, including the reduction of 4-(benzyloxy)-N-(2-nitrophenyl)benzamide with sodium dithionite, the reaction of 4-(benzyloxy)-N-(2-iodophenyl)benzamide with copper(I) cyanide, and the coupling of 4-(benzyloxy)benzoic acid with 2-cyanophenylamine. The yield and purity of 4-(benzyloxy)-N-(2-cyanophenyl)benzamide depend on the method used for its synthesis.

properties

IUPAC Name

N-(2-cyanophenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c22-14-18-8-4-5-9-20(18)23-21(24)17-10-12-19(13-11-17)25-15-16-6-2-1-3-7-16/h1-13H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLDGVORUYGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-phenylmethoxybenzamide

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